1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol
Overview
Description
1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol is a chemical compound with the molecular formula C13H19FN2O and a molecular weight of 238.31 g/mol . This compound features a piperidine ring substituted with a 4-fluorophenyl group and an aminoethyl group, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Aminoethyl Group: The aminoethyl group is attached through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or fluorine groups with other functional groups, depending on the reagents and conditions used.
Common reagents include strong acids, bases, and specific catalysts to drive these reactions. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol can be compared with similar compounds like:
1-(2-Aminoethyl)piperidin-4-ol: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
4-Fluorophenylpiperidine: Lacks the aminoethyl group, affecting its interaction with biological targets.
1-(2-Aminoethyl)-4-fluorobenzene: Lacks the piperidine ring, altering its chemical reactivity and applications.
The presence of both the aminoethyl and fluorophenyl groups in this compound makes it unique, offering a combination of properties that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
1-[2-(1-aminoethyl)-4-fluorophenyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-9(15)12-8-10(14)2-3-13(12)16-6-4-11(17)5-7-16/h2-3,8-9,11,17H,4-7,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRBRCSEWJRNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCC(CC2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019606-10-0 | |
Record name | 1-[2-(1-aminoethyl)-4-fluorophenyl]piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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